Cas no 84792-78-9 (benzyl N-(3-iodopropyl)carbamate)
benzyl N-(3-iodopropyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- benzyl 3-iodopropylcarbamate
- Benzyl (3-iodopropyl)carbamate
- benzyl N-(3-iodopropyl)carbamate
- Benzyl 3-iodopropylcarbamate #
- KVVPUCWDNQTALZ-UHFFFAOYSA-N
- N-(3-Iodopropyl)carbamic acid, benzyl ester
-
- Inchi: 1S/C11H14INO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
- InChI Key: KVVPUCWDNQTALZ-UHFFFAOYSA-N
- SMILES: ICCCNC(=O)OCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 181
- Topological Polar Surface Area: 38.3
benzyl N-(3-iodopropyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1700153-0.05g |
benzyl N-(3-iodopropyl)carbamate |
84792-78-9 | 95% | 0.05g |
$174.0 | 2023-09-20 | |
| Enamine | EN300-1700153-0.1g |
benzyl N-(3-iodopropyl)carbamate |
84792-78-9 | 95% | 0.1g |
$257.0 | 2023-09-20 | |
| Enamine | EN300-1700153-0.25g |
benzyl N-(3-iodopropyl)carbamate |
84792-78-9 | 95% | 0.25g |
$367.0 | 2023-09-20 | |
| Enamine | EN300-1700153-0.5g |
benzyl N-(3-iodopropyl)carbamate |
84792-78-9 | 95% | 0.5g |
$579.0 | 2023-09-20 | |
| Enamine | EN300-1700153-1.0g |
benzyl N-(3-iodopropyl)carbamate |
84792-78-9 | 95% | 1g |
$743.0 | 2023-06-04 | |
| Enamine | EN300-1700153-2.5g |
benzyl N-(3-iodopropyl)carbamate |
84792-78-9 | 95% | 2.5g |
$1454.0 | 2023-09-20 | |
| Enamine | EN300-1700153-5.0g |
benzyl N-(3-iodopropyl)carbamate |
84792-78-9 | 95% | 5g |
$2152.0 | 2023-06-04 | |
| Enamine | EN300-1700153-10.0g |
benzyl N-(3-iodopropyl)carbamate |
84792-78-9 | 95% | 10g |
$3191.0 | 2023-06-04 | |
| 1PlusChem | 1P01DX64-50mg |
benzyl (3-iodopropyl)carbamate |
84792-78-9 | 95% | 50mg |
$269.00 | 2023-12-16 | |
| 1PlusChem | 1P01DX64-100mg |
benzyl (3-iodopropyl)carbamate |
84792-78-9 | 95% | 100mg |
$369.00 | 2023-12-16 |
benzyl N-(3-iodopropyl)carbamate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on benzyl N-(3-iodopropyl)carbamate
Professional Introduction to Benzyl N-(3-iodopropyl)carbamate (CAS No. 84792-78-9)
Benzyl N-(3-iodopropyl)carbamate, with the chemical formula C11H14INO2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 84792-78-9, serves as a versatile intermediate in the development of various bioactive molecules. Its structural composition, featuring a benzyl group and a 3-iodopropyl moiety linked by a carbamate functional group, makes it particularly valuable for synthetic applications in medicinal chemistry.
The relevance of Benzyl N-(3-iodopropyl)carbamate in contemporary research is underscored by its utility in the synthesis of pharmacophores targeting diverse biological pathways. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly those aimed at modulating enzyme activity and receptor interactions. The presence of the iodine atom in the 3-iodopropyl group enhances its reactivity, making it a suitable candidate for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures essential for drug discovery.
In the realm of drug development, Benzyl N-(3-iodopropyl)carbamate has been explored as a precursor for molecules with potential applications in oncology and neurology. Its structural features allow for selective binding to biological targets, which is a critical factor in designing drugs with high specificity and low toxicity. For instance, derivatives of this compound have been investigated for their ability to inhibit kinases and other enzymes implicated in cancer progression. The benzyl carbamate moiety, in particular, is known for its stability under various reaction conditions, facilitating its use in multi-step synthetic protocols.
The chemical properties of Benzyl N-(3-iodopropyl)carbamate also make it a valuable tool in synthetic organic chemistry. Its reactivity towards nucleophiles and electrophiles allows chemists to introduce diverse functional groups, enabling the creation of libraries of compounds for high-throughput screening. This flexibility is crucial in the early stages of drug discovery, where rapid and efficient synthesis of target molecules is essential. Additionally, the compound's solubility profile in common organic solvents enhances its applicability in various synthetic transformations.
Recent advancements in computational chemistry have further illuminated the potential of Benzyl N-(3-iodopropyl)carbamate as a building block for drug candidates. Molecular modeling studies have demonstrated its binding affinity to specific protein targets, providing insights into its mechanism of action. These computational approaches complement experimental efforts by predicting structural modifications that could enhance pharmacological activity. Such integrative strategies are becoming increasingly prevalent in modern drug design, leveraging both experimental data and theoretical calculations.
The synthesis of Benzyl N-(3-iodopropyl)carbamate involves well-established methodologies that highlight its accessibility to researchers. Typically, it is prepared through the reaction of benzoyl chloride with 3-iodopropanolamine hydrochloride, followed by purification via recrystallization or column chromatography. This synthetic route underscores the compound's feasibility for large-scale production, which is a key consideration in pharmaceutical manufacturing. The efficiency of this process ensures that researchers can obtain sufficient quantities of the compound for both laboratory-scale investigations and industrial applications.
The applications of Benzyl N-(3-iodopropyl)carbamate extend beyond pharmaceuticals into agrochemicals and material science. Its structural motifs are reminiscent of compounds that exhibit bioactivity against pests and pathogens, making it a candidate for developing novel agrochemical agents. Furthermore, its stability and reactivity profile suggest potential uses in advanced materials, such as polymers with tailored properties or catalysts for industrial processes.
In conclusion, Benzyl N-(3-iodopropyl)carbamate (CAS No. 84792-78-9) represents a significant asset in the chemical toolbox for drug discovery and material science. Its unique structural features, coupled with its reactivity and synthetic accessibility, make it indispensable for researchers aiming to develop innovative therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in addressing complex challenges in medicine and technology.
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